molecular formula C6H3F2NO B1424416 2,5-Difluoro-pyridine-4-carbaldehyde CAS No. 1227602-08-5

2,5-Difluoro-pyridine-4-carbaldehyde

Cat. No. B1424416
CAS RN: 1227602-08-5
M. Wt: 143.09 g/mol
InChI Key: HUMJWNNWHYZFCE-UHFFFAOYSA-N
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Description

2,5-Difluoro-pyridine-4-carbaldehyde is a chemical compound that is a derivative of pyridine . Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The presence of the strong electron-withdrawing substituent (fluorine atoms) in the aromatic ring gives this compound interesting and unusual physical, chemical, and biological properties .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as 2,5-Difluoro-pyridine-4-carbaldehyde, is a challenging problem due to their reduced basicity and lower reactivity compared to their chlorinated and brominated analogues . Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported . For example, fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine .


Molecular Structure Analysis

The molecular structure of 2,5-Difluoro-pyridine-4-carbaldehyde is similar to that of other pyridine derivatives. It consists of a six-membered heterocyclic ring with two fluorine atoms and an aldehyde group attached to it .


Chemical Reactions Analysis

2,5-Difluoro-pyridine-4-carbaldehyde, like other aldehydes, exhibits reactivity towards various nucleophiles. It can undergo reactions such as condensation, reduction, and oxidation . Additionally, it can participate in typical aldehyde reactions like forming imines or reacting with nucleophiles at the carbonyl carbon .

Scientific Research Applications

  • Organic Synthesis :

    • Palka et al. (2014) utilized a similar compound, 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde, in the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines. These compounds were generated via microwave-assisted treatment under Sonogashira-type cross-coupling conditions, demonstrating the utility of such compounds in creating complex molecular structures (Palka et al., 2014).
  • Material Science and Coordination Chemistry :

    • Gómez-Saiz et al. (2003) reported on the synthesis of new 1,3,4‐Oxadiazolecopper(II) derivatives from thiosemicarbazone complexes, showcasing the role of pyridine-carbaldehyde derivatives in forming metal complexes with potential applications in material science and coordination chemistry (Gómez-Saiz et al., 2003).
  • Chemical Analysis and Detection Methods :

    • In 1979, Gallego et al. investigated pyridine-2-carbaldehyde 2-hydroxybenzoylhydrazone for its application in spectrophotometric determination of iron(II). Their study highlights the use of pyridine-carbaldehyde derivatives in chemical analysis, particularly in the selective detection and measurement of specific metal ions (Gallego et al., 1979).
  • Heterocyclic Chemistry :

    • The work by Quiroga et al. (2010) involved the preparation of 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes, a related compound, through the Vilsmeier–Haack reaction. This research is significant for the field of heterocyclic chemistry, indicating the role of pyridine-carbaldehyde derivatives in synthesizing complex heterocycles (Quiroga et al., 2010).

properties

IUPAC Name

2,5-difluoropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO/c7-5-2-9-6(8)1-4(5)3-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMJWNNWHYZFCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704623
Record name 2,5-Difluoropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluoro-pyridine-4-carbaldehyde

CAS RN

1227602-08-5
Record name 2,5-Difluoropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-difluoropyridine-4-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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